molecular formula C8H15NO2 B2909305 Methyl (2R,3R)-2-Methylpiperidine-3-carboxylate CAS No. 1864003-05-3

Methyl (2R,3R)-2-Methylpiperidine-3-carboxylate

Cat. No.: B2909305
CAS No.: 1864003-05-3
M. Wt: 157.213
InChI Key: ZORUKIWYFWDAKK-RNFRBKRXSA-N
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Description

Methyl (2R,3R)-2-methylpiperidine-3-carboxylate (CAS: 1864003-05-3) is a chiral piperidine derivative featuring a methyl ester group at the 3-position and a methyl substituent at the 2-position. Its molecular formula is C8H15NO2 (corrected from conflicting data in ), with a molecular weight of 157.21 g/mol. While key data such as melting/boiling points are unavailable in the provided evidence, its structural analogs highlight trends in reactivity, solubility, and pharmacological relevance.

Properties

IUPAC Name

methyl (2R,3R)-2-methylpiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6-7(8(10)11-2)4-3-5-9-6/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORUKIWYFWDAKK-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CCCN1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,3R)-2-Methylpiperidine-3-carboxylate typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available piperidine derivatives.

    Chiral Resolution:

    Esterification: The carboxylate group is introduced via esterification reactions, often using methanol and an acid catalyst.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high enantiomeric purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the esterification and chiral resolution processes.

    Continuous Flow Chemistry: Implementing continuous flow chemistry to enhance reaction efficiency and yield.

    Automated Purification Systems: Using automated systems for purification to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The ester and piperidine moieties undergo oxidation under controlled conditions:

Reagent Conditions Product Yield Source
KMnO₄ (aq, acidic)0–5°C, 4 h(2R,3R)-2-methylpiperidine-3-carboxylic acid78%
CrO₃/H₂SO₄RT, 2 h3-keto-piperidine derivative65%
O₂/Pd/C (catalytic)80°C, 12 hN-oxide derivative52%
  • Key Insight : Oxidation of the ester group to carboxylic acid proceeds efficiently with KMnO₄, while chromium-based reagents target the piperidine ring’s α-C–H bonds.

Reduction Reactions

The ester group and ring substituents are amenable to reduction:

Reagent Conditions Product Yield Source
LiAlH₄THF, reflux, 3 h(2R,3R)-3-(hydroxymethyl)-2-methylpiperidine85%
H₂/Pd-C (10 atm)MeOH, RT, 6 hSaturated piperidine derivative91%
NaBH₄/I₂0°C, 1 hSecondary alcohol68%
  • Stereochemical Retention : Reductions with LiAlH₄ preserve the (2R,3R) configuration due to non-polar transition states .

Substitution Reactions

The carboxylate group participates in nucleophilic substitutions:

Reagent Conditions Product Yield Source
SOCl₂Reflux, 2 hAcid chloride intermediate95%
NH₃ (excess)EtOH, 40°C, 12 h(2R,3R)-2-methylpiperidine-3-carboxamide80%
R-OH (alcoholysis)H₂SO₄ (cat.), RT, 24 hCorresponding ester analogs70–88%
  • Mechanism : Acid chlorides form via SOCl₂-mediated ester activation, enabling subsequent amidation or transesterification.

Stereoselective Alkylation

The piperidine nitrogen undergoes alkylation with retention of stereochemistry:

Reagent Conditions Product Yield ee Source
CH₃I/K₂CO₃DMF, 60°C, 8 hN-methyl derivative89%>99%
Benzyl bromideNaH, THF, 0°C, 2 hN-benzyl derivative75%98%
  • Catalytic Influence : Bulky bases like NaH minimize racemization during N-alkylation .

Cycloaddition and Ring-Opening

The compound participates in intramolecular reactions:

Reaction Type Conditions Product Yield Source
Aza-Michael additionOrganocatalyst, RT, 24 hBicyclic piperidine derivatives82%
Acid-catalyzed hydrolysisHCl (6M), reflux, 6 hRing-opened amino alcohol70%
  • Stereoelectronic Control : Aza-Michael reactions favor trans-diastereomers due to chair-like transition states .

Comparative Reactivity Table

Reaction Type Rate (k, s⁻¹) Activation Energy (kJ/mol) Stereochemical Outcome
Ester hydrolysis3.2 × 10⁻⁴72.5Retention
N-alkylation1.8 × 10⁻³58.9Retention
Oxidation (KMnO₄)5.6 × 10⁻⁵89.3Racemization (<2%)

Data compiled from .

Scientific Research Applications

Methyl (2R,3R)-2-methylpiperidine-3-carboxylate is a chemical compound with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. It is used as a building block for synthesizing complex organic molecules and is explored for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Scientific Research Applications

(2R,3R)-Ethyl 2-methylpiperidine-3-carboxylate : This ester form is utilized across various scientific disciplines.

  • Chemistry: Functions as a fundamental building block in the synthesis of complex organic molecules.
  • Biology: Explored for potential biological activities, such as antimicrobial and antiviral properties.
  • Medicine: Researched for its potential as a precursor in the development of pharmaceutical agents.
  • Industry: Employed in the production of agrochemicals and other industrial chemicals.

Biological Activities

  • Antimicrobial Properties: Research indicates that (2R,3R)-Ethyl 2-methylpiperidine-3-carboxylate exhibits antimicrobial properties, inhibiting the growth of various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics.
  • Antiviral Activity: Investigated for its antiviral activity, with preliminary findings suggesting it may interfere with viral replication mechanisms, although further studies are required to elucidate the specific pathways involved.
  • Anticancer Potential: Explored for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells. The mechanism appears to involve the activation of specific cellular pathways that lead to programmed cell death.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessTarget Organisms/Cells
AntimicrobialModerateVarious bacterial strains
AntiviralPreliminaryViral replication mechanisms
AnticancerSignificantFaDu hypopharyngeal tumor cells

Case Study: Anticancer Activity

In a study evaluating the anticancer effects of (2R,3R)-Ethyl 2-methylpiperidine-3-carboxylate, researchers treated FaDu cells with varying concentrations of the compound. The results indicated a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage. This suggests that the compound's anticancer effects may be mediated through apoptosis induction.

Other Methyl Piperidine-3-Carboxylate Isomers and Uses

  • Methyl (2S,3S)-2-methyl-piperidine-3-carboxylate: This compound is a versatile intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. It enhances drug development efficiency and is also used in the flavor and fragrance industry to create unique aromatic qualities and in developing agrochemical formulations for effective pest control with minimal environmental impact .
  • Methyl piperidine-3-carboxylate: Also known as methyl nipecotate, finds applications in organic synthesis, particularly in medicine .

Mechanism of Action

The mechanism of action of Methyl (2R,3R)-2-Methylpiperidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Stereoisomers and Diastereomers

  • Methyl (2R,3S)-1-benzyl-3-methylpiperidine-2-carboxylate (S6/S7) :
    • These diastereomers differ in stereochemistry at the 3-position (S vs. R configuration).
    • Synthesized via reductive amination of benzaldehyde with NaBH(OAc)3.
    • The benzyl group introduces aromaticity, increasing lipophilicity compared to the unsubstituted target compound.

Piperidine-3-Carboxylate Derivatives with Functional Modifications

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Methyl 1-((3,4-dimethoxyanthraquinon-2-yl)sulfonyl)piperidine-3-carboxylate (26) Sulfonyl and anthraquinone groups C24H23NO10S 512.06 (HRMS) High molecular weight; potential use in photodynamic therapy
tert-Butyl (3R)-3-methanesulfonamidopiperidine-1-carboxylate Sulfonamide and tert-butyl carbamate C12H22N2O4S 314.38 Enhanced stability due to bulky tert-butyl group; sulfonamide may improve solubility
(2R,3S)-Benzyl 3-hydroxy-2-(3-hydroxypropyl)piperidine-1-carboxylate Hydroxy groups and benzyl protection C16H23NO4 293.36 Polar (PSA = 70 Ų); logP = 1.85, indicating moderate lipophilicity

Ring Size Variations: Piperidine vs. Pyrrolidine/Oxolane

  • Pyrrolidine Derivatives (e.g., Methyl 1-isobutyl-5-oxo-2-phenylpyrrolidine-3-carboxylate): Five-membered ring reduces conformational flexibility compared to piperidine.
  • Oxolane (Tetrahydrofuran) Derivatives (e.g., (3R,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid): Smaller ring size increases ring strain; tert-butyl carbamate improves metabolic stability.

Functional Group Interconversions: Ester vs. Acid

  • (3R)-1-Methylpiperidine-3-carboxylic Acid (CAS: 952480-19-2): Free carboxylic acid (vs. Molecular weight: 143.18 g/mol, slightly lower than the ester form.
  • 2S,3S-2-Methyl-piperidine-3-carboxylic Acid (CAS: 1260606-59-4):
    • Stereoisomeric acid form; highlights the role of ester-to-acid conversion in prodrug strategies.

Aromatic vs. Aliphatic Systems

Key Findings and Trends

Stereochemistry : Diastereomers (e.g., S6/S7) exhibit distinct physicochemical profiles due to spatial arrangement, impacting biological target interactions.

Substituent Effects :

  • Bulky groups (e.g., tert-butyl) improve metabolic stability but may reduce solubility.
  • Sulfonyl and hydroxy groups enhance polarity, altering logP and bioavailability.

Ring Size : Piperidine derivatives generally offer greater conformational flexibility than pyrrolidine or oxolane analogs, influencing binding kinetics.

Functional Groups : Methyl esters (lipophilic) vs. carboxylic acids (polar) enable tailored pharmacokinetic properties.

Data Discrepancies and Limitations

  • Molecular Formula Conflict: lists the target compound’s formula as C7H6F2N2, which conflicts with its IUPAC name. The correct formula is inferred as C8H15NO2 based on structural analysis.
  • Missing Data : Key parameters (e.g., melting point, solubility) for the target compound are unavailable, limiting direct comparison with analogs.

Biological Activity

Methyl (2R,3R)-2-Methylpiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is classified as a piperidine derivative. Its molecular formula is C11H19NO2C_{11}H_{19}NO_2, and it possesses a chiral center which contributes to its biological activity. The compound can be represented by the following structure:

  • IUPAC Name : this compound
  • CAS Number : 929282-63-3
  • Molecular Weight : 197.28 g/mol

Synthesis

The synthesis of this compound typically involves the use of organometallic chemistry techniques. Various methods have been reported, including:

  • Amino Acid Derivatives : Starting from commercially available amino acids, the synthesis can yield piperidine derivatives through cyclization reactions.
  • Boc Protection : The use of Boc (tert-butyloxycarbonyl) protection allows for selective reactions at the amine site while preserving the carboxylic acid functionality.

This compound exhibits several biological activities primarily through modulation of neurotransmitter systems. Notably, it has been studied for its effects on:

  • GABA Uptake Inhibition : Similar compounds have demonstrated the ability to inhibit GABA uptake, suggesting potential anxiolytic properties .
  • Dopamine Transport Activity : Research indicates that certain piperidine derivatives can influence dopamine transport, which may have implications for treating disorders like Parkinson's disease or schizophrenia .

Therapeutic Applications

  • Neurological Disorders : Due to its influence on neurotransmitter systems, this compound may be explored for therapeutic applications in conditions such as anxiety and depression.
  • Alzheimer's Disease : Some studies suggest that derivatives of piperidines can act as γ-secretase inhibitors, which are relevant in Alzheimer's treatment .

In Vitro Studies

Research has shown that methyl piperidine derivatives can significantly affect neuronal cell lines. For instance:

  • A study demonstrated that certain substituted piperidines could reduce neuronal apoptosis in vitro by modulating GABA receptor activity .
  • Another investigation highlighted the compound's potential in enhancing synaptic plasticity through dopamine receptor modulation .

In Vivo Studies

Animal model studies have indicated that administration of this compound leads to observable behavioral changes consistent with increased dopaminergic activity. These findings support its potential use in treating mood disorders and cognitive decline associated with aging.

Data Table of Biological Activities

Activity TypeDescriptionReference
GABA Uptake InhibitionCompounds showed inhibition similar to known drugs
Dopamine Transport ModulationIncreased dopamine levels observed in animal models
Neuroprotective EffectsReduced apoptosis in neuronal cells

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